![molecular formula C11H17N3O3 B5696135 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is commonly referred to as A-438079 and is known to be a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system.
Mécanisme D'action
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. This receptor is known to play a role in various physiological processes, including synaptic transmission, neuroinflammation, and apoptosis. By blocking the P2X7 receptor, A-438079 can modulate these processes and potentially alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that A-438079 can modulate various biochemical and physiological processes in the central nervous system. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and can inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. A-438079 has also been shown to reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using A-438079 in lab experiments include its selectivity for the P2X7 receptor, which allows for more precise modulation of this receptor compared to other compounds that may have off-target effects. Additionally, A-438079 has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally.
The limitations of using A-438079 in lab experiments include its relatively low potency compared to other P2X7 receptor antagonists, such as Brilliant Blue G. Additionally, the effects of A-438079 may be dependent on the specific model or system being used, and further research is needed to fully understand its mechanisms of action.
Orientations Futures
Future research on A-438079 could focus on exploring its potential applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases. Studies could also investigate the potential anti-inflammatory properties of this compound and its effects on microglia activation. Additionally, further research is needed to fully understand the mechanisms of action of A-438079 and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-methylpyrimidine with 4-morpholineethanol. This reaction produces 5-methyl-2-(4-morpholinyl)pyrimidin-4-ol, which is then converted to 5-methyl-2-(4-morpholinyl)pyrimidine-4-carboxylic acid. The final step involves the reaction of 5-methyl-2-(4-morpholinyl)pyrimidine-4-carboxylic acid with isoxazolecarboxylic acid chloride to produce 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
A-438079 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases. Studies have also suggested that this compound may have anti-inflammatory properties and could be useful in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-9-8-10(13-17-9)11(15)12-2-3-14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUBVADGVONUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-[2-(morpholin-4-YL)ethyl]-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
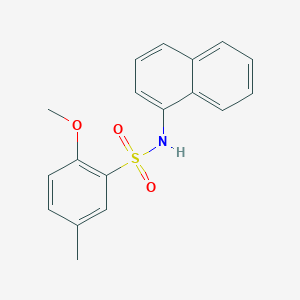
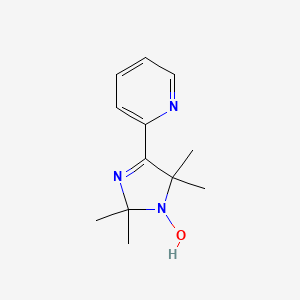
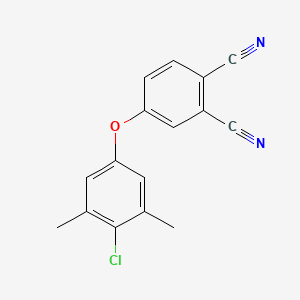
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
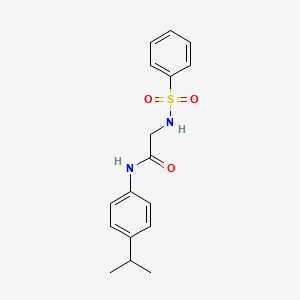
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)

![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)

![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
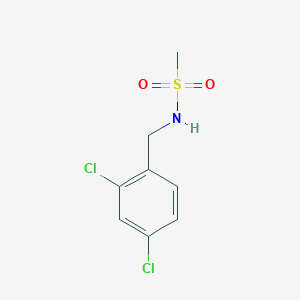
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)